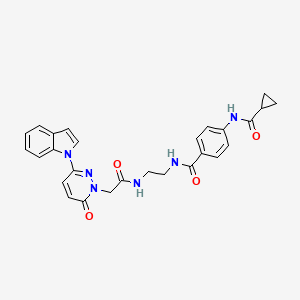
N-(2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)-4-(cyclopropanecarboxamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a useful research compound. Its molecular formula is C27H26N6O4 and its molecular weight is 498.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a complex synthetic compound that integrates various pharmacologically relevant moieties, including indole and pyridazine structures. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H27N5O3, with a molecular weight of approximately 437.50 g/mol. Its structure features an indole ring fused with a pyridazine moiety, which is known to enhance biological activity through specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3 |
| Molecular Weight | 437.50 g/mol |
| Key Functional Groups | Indole, Pyridazine, Cyclopropanecarboxamide |
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, the indole moiety has been linked to cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231).
In vitro assays demonstrated that derivatives related to this compound showed promising IC50 values compared to standard chemotherapeutics like Doxorubicin. For example, compounds featuring the indole-pyridazine structure were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanism of action for this compound involves:
- Inhibition of Tyrosine Kinase: The compound may act as an inhibitor of key signaling pathways involved in cancer progression, particularly by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase domain.
- Apoptosis Induction: Flow cytometry analyses have shown that related compounds can induce apoptotic cell death in cancer cells by disrupting the cell cycle and activating caspase pathways.
Case Studies and Experimental Findings
-
Cytotoxicity Studies:
Cell Line IC50 (µM) Reference Drug HCT-116 0.37 Doxorubicin HepG2 0.73 Sorafenib MDA-MB-231 0.95 Doxorubicin - Molecular Docking Studies:
Safety Profile
In studies assessing toxicity against normal human cells, compounds similar to this compound exhibited minimal toxic effects, suggesting a favorable safety profile for further pharmacological development .
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[[2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetyl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c34-24(17-33-25(35)12-11-23(31-33)32-16-13-18-3-1-2-4-22(18)32)28-14-15-29-26(36)19-7-9-21(10-8-19)30-27(37)20-5-6-20/h1-4,7-13,16,20H,5-6,14-15,17H2,(H,28,34)(H,29,36)(H,30,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTBWFWBQCWVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














